molecular formula C7H9NO2S B13199136 2-(3-Amino-5-methylthiophen-2-YL)acetic acid

2-(3-Amino-5-methylthiophen-2-YL)acetic acid

Cat. No.: B13199136
M. Wt: 171.22 g/mol
InChI Key: HUSHERNRAABVGA-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methylthiophen-2-YL)acetic acid is an organic compound with the molecular formula C7H9NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methylthiophen-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methylthiophen-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(3-Amino-5-methylthiophen-2-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methylthiophen-2-YL)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a five-membered aromatic ring containing sulfur.

    2-Aminothiophene: A similar compound with an amino group attached to the thiophene ring.

    5-Methylthiophene-2-carboxylic acid: Another derivative with a carboxylic acid group.

Uniqueness

2-(3-Amino-5-methylthiophen-2-YL)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(3-amino-5-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C7H9NO2S/c1-4-2-5(8)6(11-4)3-7(9)10/h2H,3,8H2,1H3,(H,9,10)

InChI Key

HUSHERNRAABVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CC(=O)O)N

Origin of Product

United States

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